3-[(1R)-1-Hydroxypropyl]benzonitrile

Catalog No.
S13021520
CAS No.
821799-14-8
M.F
C10H11NO
M. Wt
161.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(1R)-1-Hydroxypropyl]benzonitrile

CAS Number

821799-14-8

Product Name

3-[(1R)-1-Hydroxypropyl]benzonitrile

IUPAC Name

3-[(1R)-1-hydroxypropyl]benzonitrile

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C10H11NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10,12H,2H2,1H3/t10-/m1/s1

InChI Key

JKUICMQUKGWNDE-SNVBAGLBSA-N

Canonical SMILES

CCC(C1=CC=CC(=C1)C#N)O

Isomeric SMILES

CC[C@H](C1=CC=CC(=C1)C#N)O

3-[(1R)-1-Hydroxypropyl]benzonitrile is an organic compound characterized by a benzonitrile moiety with a hydroxylpropyl substituent at the meta position. Its structure includes a chiral center, which makes it significant in stereochemistry and biological activity. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its functional groups, which can participate in various

  • Oxidation: The hydroxyl group can be oxidized to form a ketone, leading to products such as 3-(1-oxoethyl)benzonitrile.
  • Reduction: The nitrile group can be reduced to form an amine, yielding 3-[(1R)-1-aminoethyl]benzonitrile.
  • Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers, producing derivatives like 3-[(1R)-1-chloroethyl]benzonitrile or 3-[(1R)-1-bromoethyl]benzonitrile.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and thionyl chloride or phosphorus tribromide for substitution reactions.

Research indicates that 3-[(1R)-1-Hydroxypropyl]benzonitrile exhibits biological activity due to its ability to interact with various molecular targets. The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, potentially influencing their structure and function. Studies suggest that this compound may play a role in drug development, particularly in the context of therapeutics targeting specific receptors or enzymes.

The synthesis of 3-[(1R)-1-Hydroxypropyl]benzonitrile typically involves the reduction of 3-cyanophenylacetone using chiral catalysts to ensure the formation of the (1R) enantiomer. The reaction conditions generally include:

  • Catalysts: Metal catalysts such as palladium on carbon (Pd/C).
  • Conditions: Mild temperatures and pressures with hydrogen gas as a reducing agent.

For industrial production, methods are scaled up using continuous flow reactors and automated systems to optimize efficiency and cost-effectiveness while ensuring consistent quality and yield.

3-[(1R)-1-Hydroxypropyl]benzonitrile has diverse applications across various fields:

  • Chemistry: Acts as an intermediate in the synthesis of other organic compounds.
  • Biology: Investigated for its effects on biological systems and its potential as a building block for biologically active molecules.
  • Medicine: Explored for therapeutic properties in drug development.
  • Industry: Utilized in producing specialty chemicals and materials.

Studies on the interactions of 3-[(1R)-1-Hydroxypropyl]benzonitrile with biological systems focus on its binding affinity to specific receptors and enzymes. The compound's unique structure allows it to modulate biological pathways, making it a candidate for further research into its pharmacological properties. Understanding these interactions is crucial for developing new therapeutic agents.

Several compounds share structural similarities with 3-[(1R)-1-Hydroxypropyl]benzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Amino-phenylpropanolContains an amino group instead of a hydroxyl groupPotentially different biological activities
4-HydroxybenzylamineHydroxyl group at the para positionDifferent reactivity due to positional variation
2-(Hydroxymethyl)benzamideContains an amide group alongside a hydroxymethyl groupDifferent functional properties

The uniqueness of 3-[(1R)-1-Hydroxypropyl]benzonitrile lies in its specific stereochemistry and functional groups, which may lead to distinct reactivity patterns and biological activities compared to similar compounds. The (1R) enantiomer may exhibit different pharmacological effects than its (1S) counterpart, emphasizing the importance of chirality in drug design and development.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

161.084063974 g/mol

Monoisotopic Mass

161.084063974 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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